molecular formula C7H4ClN3O B13349686 8-Chloropyrido[2,3-b]pyrazin-6-ol

8-Chloropyrido[2,3-b]pyrazin-6-ol

Cat. No.: B13349686
M. Wt: 181.58 g/mol
InChI Key: KDSSESOVADKJDY-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-b]pyrazin-6-ol is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrido[2,3-b]pyrazin-6-ol typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the reaction of pyrido[2,3-b]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrido[2,3-b]pyrazin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine oxides, while substitution with amines can produce aminopyrido[2,3-b]pyrazine derivatives.

Scientific Research Applications

8-Chloropyrido[2,3-b]pyrazin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloropyrido[2,3-b]pyrazin-6-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

8-Chloropyrido[2,3-b]pyrazin-6-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-5H-pyrido[2,3-b]pyrazin-6-one

InChI

InChI=1S/C7H4ClN3O/c8-4-3-5(12)11-7-6(4)9-1-2-10-7/h1-3H,(H,10,11,12)

InChI Key

KDSSESOVADKJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CC(=O)N2)Cl

Origin of Product

United States

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